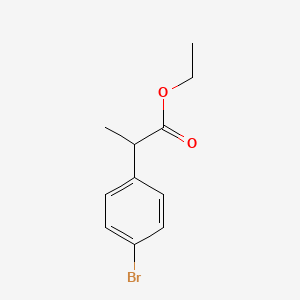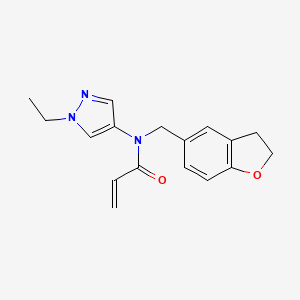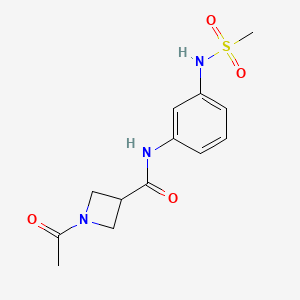
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate is a synthetic compound that belongs to the class of indolizine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and viral infections. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential applications in various fields, which provides a strong foundation for further research. However, there are also some limitations associated with its use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.
未来方向
There are several future directions for the research on 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has significant potential for further research and development in various fields.
合成方法
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate involves the reaction of 3-acetylindolizine-1-carboxylic acid with 2-(trifluoromethyl)aniline and ethyl chloroformate. The reaction takes place in the presence of a base and an organic solvent. The product is obtained by purification through column chromatography. The synthesis method has been optimized to obtain high yields and purity.
科学研究应用
2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 3-acetylindolizine-1-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-12(26)17-10-13(16-8-4-5-9-25(16)17)19(28)29-11-18(27)24-15-7-3-2-6-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRSPHJEAZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

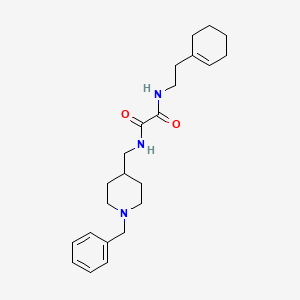
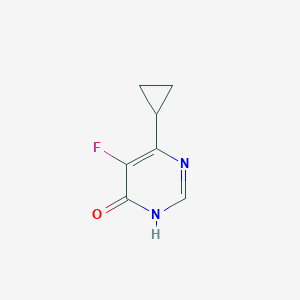



![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)
![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)


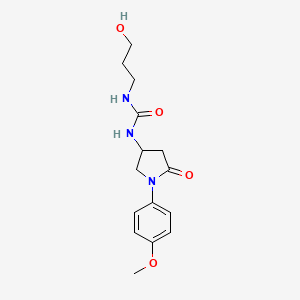
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
